molecular formula C30H22N2O5 B12639028 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate

4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate

Cat. No.: B12639028
M. Wt: 490.5 g/mol
InChI Key: OVQNCXQGSUJJPI-UHFFFAOYSA-N
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Description

4-(4,6-Dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole ring system fused with phenyl and benzoate groups. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate typically involves multiple steps. One common method includes the ring-opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid. This intermediate undergoes ring-closure cyclization to form N-arylmaleimide. The N-arylmaleimide is then condensed with azomethine-N-oxides, obtained by the condensation of N-arylhydroxylamine with substituted benzaldehydes, to produce the desired pyrrolo[3,4-d][1,2]oxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and benzoate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4,6-Dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially ameliorating symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity, selectivity, and stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C30H22N2O5

Molecular Weight

490.5 g/mol

IUPAC Name

[4-(4,6-dioxo-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl] benzoate

InChI

InChI=1S/C30H22N2O5/c33-28-25-26(20-16-18-24(19-17-20)36-30(35)21-10-4-1-5-11-21)32(23-14-8-3-9-15-23)37-27(25)29(34)31(28)22-12-6-2-7-13-22/h1-19,25-27H

InChI Key

OVQNCXQGSUJJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4C(C(=O)N(C4=O)C5=CC=CC=C5)ON3C6=CC=CC=C6

Origin of Product

United States

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